molecular formula C19H20F2N2O6S2 B1265135 (2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine

(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine

Cat. No. B1265135
M. Wt: 474.5 g/mol
InChI Key: IQOHQKZRPPEHQS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine is a sulfonamide.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis of Antibacterial and Antifungal Agents : A study demonstrated the synthesis of compounds using 2,3-dihydro-1,4-benzodioxin-6-amine, with some showing promising antibacterial and antifungal potential. Particularly, a compound exhibited significant antimicrobial potential with low hemolytic activity, suggesting its utility as a therapeutic agent (Abbasi et al., 2020).

  • Potential for Inhibiting Enzymes Related to Diseases : Compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine were tested for enzyme inhibitory activities. They showed inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in treating diseases related to these enzymes (Abbasi et al., 2019).

  • Lipoxygenase Inhibition for Therapeutic Use : Another study synthesized sulfonamides bearing 1,4-benzodioxin ring, assessing their antibacterial potential and ability to inhibit lipoxygenase. The findings suggest the potential of these compounds as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Synthesis and Characterization

  • Synthesis Techniques : There are studies focusing on the synthesis techniques of related compounds, including methods for obtaining various derivatives. These methods are crucial for creating compounds with desired biological activities (Qaisi et al., 2004).

  • Characterization of New Compounds : Research has also been conducted on characterizing new compounds synthesized using the 2,3-dihydro-1,4-benzodioxin-6-amine. These studies typically include spectral analysis to confirm the structures of the synthesized compounds (Abbasi et al., 2016).

Therapeutic Potential

  • Applications as Antidiabetic Agents : A recent study synthesized a series of new compounds to evaluate their anti-diabetic potential, demonstrating the diverse therapeutic applications of derivatives related to the chemical structure (Abbasi et al., 2023).

properties

Molecular Formula

C19H20F2N2O6S2

Molecular Weight

474.5 g/mol

IUPAC Name

(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine

InChI

InChI=1S/C19H20F2N2O6S2/c1-13-12-22(31(26,27)19-15(20)3-2-4-16(19)21)7-8-23(13)30(24,25)14-5-6-17-18(11-14)29-10-9-28-17/h2-6,11,13H,7-10,12H2,1H3/t13-/m0/s1

InChI Key

IQOHQKZRPPEHQS-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
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(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
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(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
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(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
Reactant of Route 5
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(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine
Reactant of Route 6
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(2S)-4-(2,6-difluorophenyl)sulfonyl-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-methylpiperazine

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